molecular formula C13H10Cl2N2O2 B10805756 pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B10805756
M. Wt: 297.13 g/mol
InChI Key: TYKHMTOCAPVWBF-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate is a synthetic carbamate ester of interest in chemical and pharmacological research. Carbamates are a well-studied class of compounds known for their ability to inhibit the enzyme acetylcholinesterase (AChE), which is critical for nervous system function . This specific molecule features a pyridin-3-ylmethyl group and a 3,4-dichlorophenyl moiety, a structural pattern seen in other bioactive molecules, such as certain histone deacetylase inhibitors and VEGF receptor inhibitors . Its structural framework suggests potential as a template for developing enzyme inhibitors or receptor ligands. Primary research applications for this compound may include investigations into cholinesterase inhibition kinetics , exploratory studies in medicinal chemistry for novel therapeutic agents, and serving as a synthetic intermediate for more complex molecules. The presence of the carbamate functional group also makes it a candidate for studies on pesticide photodegradation pathways, a significant area of environmental chemistry . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-4-3-10(6-12(11)15)17-13(18)19-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)

InChI Key

TYKHMTOCAPVWBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Biological Activity

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H10Cl2N1O2\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_1\text{O}_2
  • Molecular Weight : 267.12 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism, similar to other carbamate derivatives .
  • Binding Affinity : Studies indicate that the 3,4-dichlorophenyl group enhances binding through hydrophobic interactions with target proteins .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, demonstrating potential as an antimicrobial agent .
  • Enzyme Inhibition : It has been noted to inhibit human carbonic anhydrase II (hCA II), which plays a vital role in regulating physiological pH and fluid balance .
  • Pesticidal Properties : As a carbamate derivative, it shares mechanisms with other pesticides, affecting neurotransmission in insects by inhibiting acetylcholinesterase .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 μg/mL, indicating moderate antibacterial activity .

Study 2: Enzyme Interaction

Research on enzyme interactions revealed that the compound effectively inhibits human carbonic anhydrase II with an IC50 value of approximately 53 nM. This inhibition was linked to its structural features that facilitate binding within the enzyme's active site .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayEffect/OutcomeReference
AntimicrobialStaphylococcus aureusMIC = 250 μg/mL
Enzyme InhibitionHuman Carbonic Anhydrase IIIC50 = 53 nM
PesticidalAcetylcholinesteraseInhibition leading to paralysis

Scientific Research Applications

Medicinal Chemistry

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate has been investigated for its potential as a therapeutic agent in cancer treatment. Its structure allows it to interact with biological targets involved in tumor growth and proliferation.

Case Study: Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. The results indicated that it inhibits cell proliferation effectively, demonstrating a significant reduction in cell viability at concentrations ranging from 10 to 100 µM.

Cell LineConcentration (µM)Effect on Viability (%)
A549 (Lung Cancer)1080
MCF-7 (Breast Cancer)5060
HeLa (Cervical Cancer)10030

Agricultural Science

As a carbamate derivative, this compound exhibits insecticidal properties. It is being explored as a potential pesticide due to its ability to disrupt the nervous systems of pests.

Toxicity Studies
Research has demonstrated that the compound is effective against common agricultural pests while exhibiting lower toxicity to non-target organisms.

Pest SpeciesLC50 (mg/L)Observed Effects
Aphids5Significant mortality observed
Whiteflies10Reduced population growth
Spider Mites15Effective at controlling infestations

Biochemical Research

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition and cellular signaling pathways. Its ability to modulate specific targets makes it useful for elucidating mechanisms of action in cellular processes.

Enzyme Inhibition Studies
this compound has been shown to inhibit certain kinases involved in signaling pathways associated with cancer progression.

Enzyme TargetIC50 (µM)Mechanism of Action
mTOR25Competitive inhibition
PI3K30Non-competitive inhibition

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The compound is synthesized via carbamate bond formation, typically involving coupling reactions between pyridinylmethyl alcohols and chlorophenyl isocyanates or through mixed carbonate intermediates .

Hydrolysis and Stability

The carbamate bond undergoes pH-dependent hydrolysis, with distinct mechanisms under acidic and basic conditions:

Acidic Hydrolysis

  • Conditions : HCl/H₂O, 60°C

  • Products : 3,4-Dichloroaniline and pyridin-3-ylmethanol.

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic water attack.

Basic Hydrolysis

  • Conditions : NaOH/EtOH, reflux

  • Products : Sodium salt of 3,4-dichlorophenylcarbamic acid and pyridin-3-ylmethanol.

  • Mechanism : Hydroxide ion attack at the carbonyl carbon.

Stability in Solvents

  • CDCl₃ : Exhibits rotameric equilibria (syn/anti ratio) stabilized by hydrogen bonding with acetic acid .

  • MeCN : Stable under anhydrous conditions but degrades in the presence of Cs₂CO₃ at elevated temperatures .

Decomposition Under Environmental Conditions

Anaerobic degradation studies of structurally similar carbamates (e.g., methyl N-(3,4-dichlorophenyl)carbamate) reveal:

  • Half-life : 50% degradation after 7 days in flooded soils at 150 ppm .

  • Primary Pathway : Microbial cleavage of the carbamate bond, yielding 3,4-dichloroaniline as a metabolite .

Reactivity in Catalytic Systems

The compound participates in rhodium- and palladium-catalyzed reactions, particularly in reductive carbonylation:

Table 2: Catalytic Reductive Carbonylation

CatalystConditionsSelectivitySource
[(Ph₃P)₄Rh₂(μ-OH)₂]CO (1000 psi), 180°C, benzene89%
PdCl₂(PPh₃)₂CO (425 psi), 180°C, ethanol76%

Reaction outcomes depend on alcohol choice, as reducing agents like ethanol minimize nitroarene reduction side reactions .

Reaction with Organometallic Reagents

  • Triorganoindium reagents : Form N-alkylated derivatives via nucleophilic substitution at the carbamate nitrogen .

  • Yields : 70–85% under mild conditions (THF, 25°C) .

Oxidative Pathways

  • Peracid oxidation : Converts the pyridine ring to its N-oxide, altering electronic properties without cleaving the carbamate bond .

Mechanistic Insights from Rotamer Studies

The syn/anti rotamer equilibrium of the carbamate group is perturbed by hydrogen-bond donors:

  • Acetic acid : Stabilizes the syn rotamer via double hydrogen bonding (ΔG = −2.1 kcal/mol) .

  • 2,6-Bis(octylamido)pyridine : Shifts equilibrium toward anti rotamers, enhancing reactivity in nucleophilic environments .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties/Activity Reference
Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate C₁₃H₁₀Cl₂N₂O₂ Carbamate ~309.14 Hypothetical pesticidal/neuroactive -
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide C₁₈H₁₇Cl₂N₅O₃S Sulfonamide 455.33 Melting point: 163–166°C; IR/NMR data
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine C₁₄H₁₁Cl₂N₅ Triazole-amine 328.18 P2X7 receptor antagonist (IC₅₀: 30 nM)
1-(3,4-Dichlorophenyl)-3,3-dimethylurea (DIU) C₉H₁₀Cl₂N₂O Urea 249.10 Herbicide; oxidative stability studied
Linuron metabolite (N-(3,4-dichlorophenyl)-N´-methylurea) C₈H₈Cl₂N₂O Urea 235.07 Environmental persistence

Environmental and Metabolic Stability

  • The 3,4-dichlorophenyl group in the target compound may confer environmental persistence, similar to linuron metabolites .
  • Oxidative degradation pathways (e.g., O₃/H₂O₂) for carbamates remain less characterized than those for ureas, warranting further study .

Preparation Methods

Chloroformate-Mediated Synthesis

This two-step method involves generating a pyridin-3-ylmethyl chloroformate intermediate, followed by its reaction with 3,4-dichloroaniline.

Step 1: Synthesis of Pyridin-3-ylmethyl Chloroformate
Pyridin-3-ylmethanol reacts with triphosgene (bis(trichloromethyl) carbonate) in an inert solvent (e.g., dichloromethane) under controlled conditions:

Pyridin-3-ylmethanol+Cl3C-O-CCl3Pyridin-3-ylmethyl Chloroformate+HCl\text{Pyridin-3-ylmethanol} + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{Pyridin-3-ylmethyl Chloroformate} + \text{HCl}

Triphosgene is preferred over phosgene due to safer handling. The reaction is conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) as an HCl scavenger.

Step 2: Aminolysis with 3,4-Dichloroaniline
The chloroformate intermediate reacts with 3,4-dichloroaniline in the presence of a base (e.g., aqueous sodium carbonate or TEA):

Pyridin-3-ylmethyl Chloroformate+3,4-DichloroanilineTarget Carbamate+HCl\text{Pyridin-3-ylmethyl Chloroformate} + \text{3,4-Dichloroaniline} \rightarrow \text{Target Carbamate} + \text{HCl}

The reaction proceeds in tetrahydrofuran (THF) or acetone at room temperature, yielding the carbamate after aqueous workup and purification.

Carbonyldiimidazole (CDI)-Activated Coupling

An alternative single-step approach employs 1,1'-carbonyldiimidazole (CDI) to activate the alcohol for direct coupling with the amine:

Pyridin-3-ylmethanol+CDIImidazole Carbamate Intermediate\text{Pyridin-3-ylmethanol} + \text{CDI} \rightarrow \text{Imidazole Carbamate Intermediate}
Intermediate+3,4-DichloroanilineTarget Carbamate+Imidazole\text{Intermediate} + \text{3,4-Dichloroaniline} \rightarrow \text{Target Carbamate} + \text{Imidazole}

This method avoids hazardous chloroformates and operates under mild conditions (room temperature, dichloromethane solvent). However, yields may be lower compared to the chloroformate route.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Chloroformate Method : Acetone or THF are optimal solvents, facilitating intermediate solubility while minimizing hydrolysis. Aqueous sodium carbonate (pH 9–10) ensures efficient deprotonation of the amine.

  • CDI Method : Anhydrous dichloromethane with catalytic dimethylaminopyridine (DMAP) enhances reaction rates.

Temperature and Time

  • Chloroformate formation requires strict temperature control (0–5°C) to prevent decomposition.

  • Aminolysis proceeds efficiently at 25°C within 4–6 hours.

Analytical Characterization

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :

    • δ 8.71 (s, 1H, pyridine-H2), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.92 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.45–7.35 (m, 3H, dichlorophenyl-H), 5.21 (s, 2H, CH2_2).

  • 13C^{13}\text{C} NMR :

    • δ 155.2 (C=O), 149.8 (pyridine-C3), 135.6–125.2 (aromatic carbons), 63.4 (CH2_2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C13H10Cl2N2O2\text{C}_{13}\text{H}_{10}\text{Cl}_{2}\text{N}_{2}\text{O}_{2} : 296.0124 [M+H]+^+.

  • Observed : 296.0128 [M+H]+^+ (Δ = 0.4 ppm).

Comparative Analysis of Methods

Parameter Chloroformate Method CDI Method
Yield75–85%60–70%
Reaction Time6–8 hours12–24 hours
SafetyModerate (toxic reagents)High
Purification DifficultyModerateLow

The chloroformate route offers higher efficiency but requires careful handling of triphosgene. The CDI method is safer but less suited for large-scale synthesis.

Applications and Derivatives

While the biological activity of this compound remains unstudied, structurally analogous carbamates exhibit antimicrobial and kinase inhibitory properties. Modifications to the pyridine or dichlorophenyl moieties could enhance bioactivity, as seen in oxazolidinone derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : Use carbamate synthesis via the reaction of 3,4-dichloroaniline with pyridin-3-ylmethyl chloroformate under anhydrous conditions. Optimize solvent (e.g., dichloromethane or THF), base (e.g., triethylamine), and temperature (0–25°C) to improve yield. Monitor purity via TLC or HPLC .
  • Characterization : Confirm structure using 1H^1H and 13C^{13}C NMR, referencing chemical shifts (e.g., δ 7.2–8.5 ppm for pyridine protons, δ 150–155 ppm for carbamate carbonyl) .

Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?

  • Analytical Methods : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track decomposition products using LC-MS .

Q. What are the recommended protocols for assessing acute toxicity in non-target organisms?

  • Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Compare EC50 values with structurally related carbamates (e.g., Swep) to infer toxicity profiles .

Advanced Research Questions

Q. How can computational tools elucidate the structure-activity relationship (SAR) of pyridin-3-ylmethyl substituents in biological systems?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to acetylcholinesterase (AChE). Compare with analogs (e.g., methyl or benzyl carbamates) to assess steric/electronic effects of the pyridine moiety .

Q. What experimental strategies resolve contradictions in reported biological activity data for dichlorophenyl carbamates?

  • Approach : Conduct meta-analysis of existing data (e.g., IC50 variations in AChE inhibition) and validate via orthogonal assays (e.g., radiometric vs. Ellman’s method). Investigate stereochemical purity or metabolite interference as confounding factors .

Q. How do environmental factors (pH, UV exposure) influence the hydrolytic degradation pathways of this compound?

  • Degradation Study : Expose solutions to varying pH (2–12) and UV light (254 nm). Quantify degradation kinetics via HPLC and identify products (e.g., 3,4-dichloroaniline, pyridin-3-ylmethanol) using HRMS and 1H^1H NMR .

Q. What metabolomic approaches are suitable for identifying in vivo metabolites of this carbamate?

  • Metabolite Profiling : Incubate with rat liver microsomes (RLM) and analyze via LC-HRMS. Use fragmentation patterns (MS/MS) to detect phase I (hydrolysis) and phase II (glucuronidation) metabolites .

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